molecular formula C14H17N3 B2783770 5-Methyl-2-piperidino[1,6]naphthyridine CAS No. 478032-22-3

5-Methyl-2-piperidino[1,6]naphthyridine

Cat. No.: B2783770
CAS No.: 478032-22-3
M. Wt: 227.311
InChI Key: VOGGEDPKRMCANC-UHFFFAOYSA-N
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Description

1,6-Naphthyridines are a type of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridine derivatives can be done by grinding of 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 min . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .


Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . Six isomeric naphthyridines are possible based on the positions of the nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical and Chemical Properties Analysis

All naphthyridine isomers are white solids with a surprisingly wide span of melting points .

Future Directions

The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects their importance in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the synthesis and biological activity of these compounds, particularly their anticancer properties .

Properties

IUPAC Name

5-methyl-2-piperidin-1-yl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-12-5-6-14(16-13(12)7-8-15-11)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGGEDPKRMCANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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